molecular formula C5H4N4O B1347191 [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 68774-81-2

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B1347191
CAS RN: 68774-81-2
M. Wt: 136.11 g/mol
InChI Key: MIUVADXDHCPQCD-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold is a versatile chemical structure that has been identified as a potential candidate for the development of various pharmacological agents. This heterocyclic compound has been the subject of several studies due to its potential as a bioisostere for the purine ring and its ability to interact with biological targets such as adenosine receptors and xanthine oxidase .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives has been approached through various methods. One study describes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives as a novel and convenient method to produce these compounds . Another study provides a synthesis route starting from esters of oxalamic acid, followed by cyclization with carbonyl-containing compounds . Additionally, the synthesis of related structures, such as 6-amino-3-benzylmercapto derivatives, has been achieved through reactions involving carbon disulfide and benzyl bromide .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined by X-ray crystallography, revealing intermolecular hydrogen bonding and pi-pi stacking interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core has been modified through various chemical reactions to enhance its pharmacological properties. For example, chloramine T has been used for oxidative cyclization to introduce a chloro group, which allows for further functionalization through cross-coupling reactions . Additionally, the introduction of various substituents has been explored to target specific biological receptors, such as the hA2A adenosine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. The presence of hydrogen bonding and stacking interactions can affect their solubility and stability . The introduction of substituents can also modulate their affinity for biological targets and their pharmacokinetic properties .

Scientific Research Applications

Synthesis and Chemical Diversity

  • Kulikovska et al. (2014) developed an effective synthesis method for 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, highlighting their potential as pharmacological agents with various activities including cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective properties (Kulikovska et al., 2014).

Anticonvulsant Activity

  • Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and tested them for anticonvulsant activity, finding potent activity in some compounds against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Molecular Simplification for Receptor Antagonists

  • Falsini et al. (2017) identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a versatile scaffold for the development of adenosine human receptor antagonists, demonstrating the potential of these compounds in neuroprotective applications (Falsini et al., 2017).

Novel Synthetic Methods

  • Li et al. (2019) presented a novel synthetic method for [1,2,4]triazolo[4,3-a]pyrazin-3-amines, showcasing the ability to create diverse halogenated pyrazines through this process (Li et al., 2019).

N-Rich Heterocyclic Ligand

  • Parisi et al. (2020) synthesized a triazolo-triazole derivative with a pyrazine residue, demonstrating its ability to form stable complexes with certain metals, indicating its application in coordination chemistry (Parisi et al., 2020).

Antimicrobial and Anticancer Activity

  • Mallisetty et al. (2022) synthesized and evaluated 1,2,4-triazole linked to pyrazole derivatives for their antimicrobial and anticancer activities, indicating the biological significance of these compounds (Mallisetty et al., 2022).

XanthineOxidase Inhibitors

  • Nagamatsu and Fujita (1999) described the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidines as potential xanthine oxidase inhibitors, highlighting their potential in medicinal chemistry (Nagamatsu & Fujita, 1999).

PDE2/PDE10 Inhibitors

  • Rombouts et al. (2015) reported the development of pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as potent PDE2/PDE10 inhibitors, showcasing their utility in targeting specific phosphodiesterase enzymes (Rombouts et al., 2015).

Computational Studies and Docking

  • Jethava et al. (2019) focused on the design, synthesis, and computational study of triazolo [4,3-a]pyrazin analogues, evaluating their biological activities and interactions with enzymes, highlighting their role in drug discovery (Jethava et al., 2019).

Versatile Applications in Organic and Medicinal Chemistry

  • Jethava et al. (2020) provided an overview of the synthetic utility and biological activities of triazolo[4,3-a]pyrazine derivatives in organic and medicinal chemistry, emphasizing their diverse applications (Jethava et al., 2020).

Safety And Hazards

This material should be considered hazardous until further information becomes available. It is advised not to ingest, inhale, get in eyes, on skin, or on clothing. Thorough washing after handling is recommended .

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is an urgent need due to the gradual decrease of sensitivity to the currently used antimicrobial agents . Therefore, the synthesis and study of novel [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives with potential antibacterial activity is a promising direction for future research .

properties

IUPAC Name

7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUVADXDHCPQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315236
Record name NSC293355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

CAS RN

68774-81-2
Record name NSC293355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC293355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
KY Kulikovska, SS Kovalenko… - Журнал органічної …, 2014 - irbis-nbuv.gov.ua
A suitable and effective scheme for the synthesis of 3, 7-disubstituted [1, 2, 4] triazolo [4, 3-a] pyrazin-8 (7H)-ones has been suggested and tested. It can provide a wide chemical …
Number of citations: 3 www.irbis-nbuv.gov.ua
SS Kovalenko, KY Kulikovska, OG Drushlyak… - Chemistry of …, 2014 - Springer
A suitable approach to the synthesis of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones starting from esters of oxalic acid monoamides via cyclization of intermediate 3-…
Number of citations: 8 link.springer.com
MR Mannam, SR Devineni, CM Pavuluri… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1, 2, 4]triazolo[4,3-a]pyrazine (11), …
Number of citations: 19 www.tandfonline.com
DJ Jethava, MA Borad, MN Bhoi, PT Acharya… - Arabian Journal of …, 2020 - Elsevier
Synthesis of novel and potent hit molecules have endless demand. The triazolo[4,3-a]pyrazine scaffold is used as an essential building block/scaffold in organic synthesis, which works …
Number of citations: 5 www.sciencedirect.com
K Netosova, O Zavada, A Materiienko, I Zhuravel… - Chemija, 2021 - lmaleidykla.lt
The article presents results of studies on the development of a quantification method for a substance 7-(4-fluorobenzyl)-3-thioxo-2, 3-dihydro-[1, 2, 4] triazolo [4, 3-a] pyrazin-8 (7H)-one …
Number of citations: 9 www.lmaleidykla.lt
KY Netyosova, SS Kovalenko, OG Drushlyak… - 2016 - dspace.nuph.edu.ua
A comfortable and effective synthetic scheme for 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin- 8(7H)-ones previously designed was distributed to derivatives of ω-(7-aryl-8-oxo-7,8-…
Number of citations: 6 dspace.nuph.edu.ua
KY KULIKOVSKA, SS KOVALENKO… - Уважаемые …, 2014 - pharmkaz.kz
With the help of the PASS program computer prediction of biological activity of the virtual library prepared on the ground of the basic structure of [1, 2, 4] triazolo [4, 3-a] pyrazine was …
Number of citations: 0 pharmkaz.kz
CR Hardy, J Parrick - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Peracid oxidation of the title heterocycles has shown a variety of reaction pathways. 1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine (8) gave a ring-opened product (13), while 3-methyl-…
Number of citations: 24 pubs.rsc.org
KY Kulikovska, SS Kovalenko… - Аннали …, 2014 - irbis-nbuv.gov.ua
The search for new and effective antimicrobial and antifungal agents is an important task of medical chemistry. In this paper is set out the results of microbiological screening of new …
Number of citations: 3 www.irbis-nbuv.gov.ua
KY Kulikovska, SS Kovalenko, OG Drushlyak… - Журнал органічної та …, 2014 - elibrary.ru
A suitable and effective scheme for the synthesis of 3, 7-disubstituted [1, 2, 4] triazolo [4, 3-a] pyrazin-8 (7H)-ones has been suggested and tested. It can provide a wide chemical …
Number of citations: 0 elibrary.ru

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